5-(3-Fluorophenyl)pyrazin-2-amine

medicinal chemistry kinase inhibitor design fluoroarene SAR

5-(3-Fluorophenyl)pyrazin-2-amine is a mono-fluorinated 2-aminopyrazine derivative (MW 189.19 g/mol, C₁₀H₈FN₃). It belongs to the aminopyrazine class, a scaffold widely explored for ATP-competitive kinase inhibition, notably in ATR (Ataxia Telangiectasia and Rad3-related), PI3K, and GSK-3 inhibitor programs.

Molecular Formula C10H8FN3
Molecular Weight 189.19 g/mol
CAS No. 947592-32-7
Cat. No. B1391079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluorophenyl)pyrazin-2-amine
CAS947592-32-7
Molecular FormulaC10H8FN3
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CN=C(C=N2)N
InChIInChI=1S/C10H8FN3/c11-8-3-1-2-7(4-8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14)
InChIKeyLFUDRFRHIQAAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Fluorophenyl)pyrazin-2-amine (CAS 947592-32-7) – Overview for Scientific Procurement


5-(3-Fluorophenyl)pyrazin-2-amine is a mono-fluorinated 2-aminopyrazine derivative (MW 189.19 g/mol, C₁₀H₈FN₃) [1]. It belongs to the aminopyrazine class, a scaffold widely explored for ATP-competitive kinase inhibition, notably in ATR (Ataxia Telangiectasia and Rad3-related), PI3K, and GSK-3 inhibitor programs [2][3]. The 3-fluorophenyl substituent is a strategic pharmacophoric modification: fluorine at the meta position imparts distinct electronic characteristics—Hammett σₘ = +0.34 versus σₚ = +0.06 for the 4-fluoro isomer—without altering the global computed lipophilicity (XLogP3 = 1.2) or topological polar surface area (TPSA = 51.8 Ų) relative to the para isomer [1][4]. The primary amine at position 2 serves as a derivatization handle for amide coupling, urea formation, or heterocycle annulation, making this compound a versatile late-stage building block in medicinal chemistry campaigns [1][5].

Why 5-(3-Fluorophenyl)pyrazin-2-amine Cannot Be Replaced by Generic Aminopyrazine Analogs


Aminopyrazine kinase inhibitors exhibit pronounced sensitivity to substituent position and identity on the pendant phenyl ring, with documented IC₅₀ differences exceeding 100-fold between ortho-, meta-, and para-fluorophenyl isomers against targets such as cyclin-dependent kinases and VEGFR-2 [1][2]. In the ATR kinase patent series (Vertex), specific 5-aryl substitution patterns drive binding-pocket complementarity that is not preserved upon simple halogen or methyl isosteric replacement [3]. The 3-fluorophenyl motif offers a unique combination of a moderate electron-withdrawing inductive effect (σₘ = +0.34) and a rotatable bond count of 1, balancing conformational restriction with adequate flexibility for induced-fit binding [4]. Simply interchanging the 3-fluoro isomer with the 4-fluoro analog (which has a far weaker σₚ = +0.06) or with the unsubstituted phenyl parent (which lacks the fluorine hydrogen-bond-acceptor capacity and loses one HBA site) can silently degrade target engagement in structure-activity relationship (SAR) studies, introducing false-negative results in screening campaigns [4][5]. The downstream consequence is wasted synthesis effort and compromised lead optimization timelines.

Quantitative Selection Evidence for 5-(3-Fluorophenyl)pyrazin-2-amine Over Closest Analogs


Meta-Fluoro vs. Para-Fluoro Electronic Differentiation Without Lipophilicity Penalty

Both 5-(3-fluorophenyl)pyrazin-2-amine and 5-(4-fluorophenyl)pyrazin-2-amine share identical XLogP3 (1.2), TPSA (51.8 Ų), HBD (1), HBA (4), and heavy atom count (14), meaning they are indistinguishable by standard 2D molecular descriptors routinely used in compound selection workflows [1][2]. However, the 3-fluoro substituent exerts a significantly stronger electron-withdrawing effect (Hammett σₘ = +0.34) than the 4-fluoro substituent (σₚ = +0.06), a nearly 6-fold difference in inductive influence [3]. This differential is critical for polar interactions with kinase hinge-region residues where the pyrazine C5 substituent modulates π-electron density in the pyrazine ring and, consequently, the pKa and hydrogen-bond-accepting character of N1 and N4 [4].

medicinal chemistry kinase inhibitor design fluoroarene SAR

Hydrogen Bond Acceptor Count Advantage Over Unsubstituted Phenyl Parent

The unsubstituted phenyl analog, 5-phenylpyrazin-2-amine (CAS 13535-13-2), possesses 3 hydrogen bond acceptor (HBA) sites and a molecular weight of 171.20 g/mol [1]. The target 3-fluoro derivative increases the HBA count to 4 through the addition of a fluorine atom that functions as a weak hydrogen-bond acceptor (capable of C–F···H–N interactions in kinase active sites) while simultaneously adding 18.0 g/mol in molecular weight, for a net increase of ~10.5% [2]. This additional acceptor capacity has been structurally exploited: in aminopyrazine-based CDK inhibitors, the 3-fluorophenylamino motif contributes to 0.2–0.4 kcal/mol of additional binding free energy through orthogonal dipolar interactions with gatekeeper residues [3].

drug design binding interactions halogen bonding

Patent-Backed Scaffold Positioning in Aminopyrazine Kinase Drug Discovery Programs

5-(3-Fluorophenyl)pyrazin-2-amine falls within the Markush structure claims of EP2394999B1 (Aminopyrazine derivative and medicine, assigned to NIPPON SHINYAKU CO., LTD.), which explicitly encompasses 5-(fluorophenyl)pyrazin-2-amines as preferred embodiments for pharmaceutical compositions targeting blood-cell proliferative disorders [1]. Concomitantly, the closely related Vertex patent family (US8841308B2, US10479784B2) establishes substituted pyrazin-2-amines as inhibitors of ATR kinase—a clinically validated anticancer target—with specific example compounds demonstrating IC₅₀ values ranging from single-digit nanomolar to sub-micromolar against ATR [2]. In contrast, the unsubstituted 5-phenylpyrazin-2-amine (13535-13-2) appears primarily in literature as a synthetic intermediate for coelenterazine derivatives (lipid peroxidation inhibitors) rather than in kinase inhibitor patent estates .

intellectual property ATR kinase anticancer agents patent analysis

High-Purity Grade Availability (≥98%) Supporting Reproducible Structure-Activity Studies

Vendor analysis of 5-(3-fluorophenyl)pyrazin-2-amine demonstrates availability at ≥98% purity from Leyan (Product No. 1528844) in 1 g and 5 g quantities, at a listed price of ¥7,766/1g . The alternate supplier AKSci (Product No. 0716DG) provides a 95% minimum purity grade . By comparison, the unsubstituted 5-phenylpyrazin-2-amine (13535-13-2) is predominantly offered at 97% purity, while the 4-fluoro isomer (69816-51-9) is most commonly listed at 95% minimum purity . The availability of a 98% grade for the 3-fluoro isomer is significant: for kinase inhibitor biochemical assays where single-digit micromolar impurities can confound IC₅₀ determinations, the difference between 95% and 98% purity represents a 2.5-fold reduction in total impurity burden (5.0% vs. 2.0% maximum total impurities) [1].

compound procurement purity specification medicinal chemistry supply

Synthetic Derivatization Versatility Distinct from Meta-Chloro and Meta-Methyl Analogs

The 5-(3-fluorophenyl)pyrazin-2-amine scaffold combines two orthogonal reactive handles: (i) the primary amine at C2, which can be elaborated via amide bond formation, reductive amination, or urea synthesis; and (ii) the 3-fluorophenyl ring, which is compatible with further electrophilic aromatic substitution or metal-catalyzed cross-coupling at positions activated by the fluorine substituent [1]. In contrast, the 3-chloro analog (CAS 947592-44-1, MW 205.64) carries a significantly heavier halogen (Cl vs. F, +16.4 g/mol) and higher predicted boiling point (370.8 °C vs. approximately 350 °C for the fluoro analog) . The 3-methyl analog (CAS 1159818-24-2, MW 185.22) lacks the electron-withdrawing character of fluorine, resulting in a markedly different electronic environment for the pyrazine ring . The fluoro derivative occupies a unique position: it provides sufficient electronegativity to activate the ring for nucleophilic aromatic substitution without the metabolic liability of the chloro substituent or the complete lack of electronic tuning in the methyl case [2].

synthetic chemistry Suzuki-Miyaura coupling building block utility late-stage functionalization

Optimal Scientific and Industrial Application Scenarios for 5-(3-Fluorophenyl)pyrazin-2-amine


Kinase Inhibitor Hit-to-Lead Programs Targeting ATR, PI3Kα, or GSK-3β

In hit-to-lead campaigns against DNA-damage-response kinases (ATR) or PI3K family members, 5-(3-fluorophenyl)pyrazin-2-amine serves as a late-stage C5 diversification intermediate. The 3-fluoro substituent provides a 5.7-fold stronger electron-withdrawing effect (σₘ = +0.34) compared to the 4-fluoro isomer (σₚ = +0.06), without altering global XLogP3 or TPSA [1]. This enables systematic exploration of electronic substituent effects on kinase hinge-binding while maintaining constant physicochemical properties. The amine handle at C2 can be directly coupled to isoxazole or pyridine boronic acids to access compounds within the Vertex ATR inhibitor patent scope (US8841308B2) [2].

Fluorinated Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 189.19 g/mol, XLogP3 of 1.2, and 1 rotatable bond, 5-(3-fluorophenyl)pyrazin-2-amine meets all Rule-of-Three criteria for fragment screening libraries [1]. It is 16.4 g/mol lighter than the corresponding 3-chloro analog and offers a 19F NMR handle for fluorine-based fragment screening (¹⁹F NMR or ¹⁹F CPMG methods), a capability absent in the unsubstituted phenyl parent [2]. The ¹⁹F nucleus is 100% naturally abundant with a sensitivity of 0.83 relative to ¹H, enabling competitive and direct-binding fragment screens at concentrations as low as 10–50 μM [3].

Structure-Activity Relationship Studies of Meta-Substituent Effects in Kinase Inhibitors

For medicinal chemistry teams requiring a systematic exploration of meta-substituted 5-phenyl-2-aminopyrazines, procuring 5-(3-fluorophenyl)pyrazin-2-amine at ≥98% purity (Leyan) provides a cleaner starting point for SAR studies than the 95%-grade 4-fluoro isomer [1]. The 2.5-fold reduction in total impurity burden (2.0% vs. 5.0% maximum total impurities) translates to fewer confounding variables in dose-response IC₅₀ determinations, where an impurity present at 5% could exert biological activity artifacts if its potency exceeds that of the test compound by 20-fold or more [2].

Precursor for Fused Heterocyclic Scaffolds and PROTAC Linker Chemistry

The primary amine at position 2 of 5-(3-fluorophenyl)pyrazin-2-amine is an ideal anchoring point for constructing triazolopyrazine or imidazopyrazine fused systems (e.g., via diazotization/cyclization or heterocyclization with aldehydes and isocyanides) [1]. Additionally, the amine can be elaborated into a PROTAC linker attachment point through simple amide coupling with bifunctional PEG or alkyl-acid linkers, while the 3-fluorophenyl group provides a defined exit vector for E3 ligase ligand orientation—a strategy enabled by the single rotatable bond between the phenyl and pyrazine rings, which restricts conformational sampling relative to more flexible linkers [2].

Quote Request

Request a Quote for 5-(3-Fluorophenyl)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.